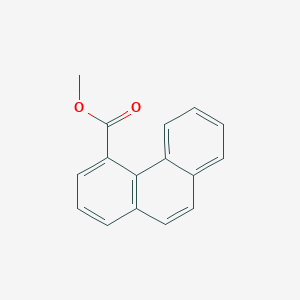
Methyl 4-phenanthrenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-phenanthrenecarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by a carboxylate ester functional group attached to the fourth position of the phenanthrene ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-phenanthrenecarboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 4-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
科学的研究の応用
Methyl 4-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of methyl 4-phenanthrenecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release phenanthrene-4-carboxylic acid, which may interact with various enzymes and receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
類似化合物との比較
Methyl 9-phenanthrenecarboxylate: Similar in structure but with the carboxylate ester group at the ninth position.
Phenanthrene-4-carboxylic acid: The non-esterified form of methyl 4-phenanthrenecarboxylate.
Phenanthrene-4-methanol: The reduced form of the ester.
Uniqueness: this compound is unique due to its specific ester functional group and its position on the phenanthrene ring
生物活性
Methyl 4-phenanthrenecarboxylate is a compound derived from phenanthrene, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H12O2 and a molecular weight of approximately 224.25 g/mol. The structure consists of a phenanthrene backbone with a carboxylate group esterified with a methyl group, contributing to its stability and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Compounds derived from phenanthrene structures have been studied for their potential anti-cancer properties , effects on cell proliferation, and apoptosis induction.
Anticancer Properties
- Mechanism of Action : Studies suggest that derivatives of phenanthrene can act as inhibitors for enzymes involved in cancer progression. For example, this compound has been shown to influence cellular signaling pathways related to cancer metabolism and progression.
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant potency .
Data Tables
The following table summarizes the inhibitory effects of this compound on different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.85 |
| This compound | A549 | 1.35 |
| Control | HT1080 | >50 |
This data indicates that this compound is significantly more effective against breast and lung cancer cells compared to fibrosarcoma cells (HT1080), suggesting selective cytotoxicity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cell Migration : A study investigated the impact of this compound on the migration and invasion capabilities of MCF-7 cells. The results indicated a dose-dependent decrease in cell migration, attributed to the inhibition of PAK4 kinase activity, which plays a crucial role in cytoskeletal dynamics .
- Apoptosis Induction : Another study focused on the apoptotic effects of this compound on cancer cells. It was observed that treatment with this compound led to increased expression of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
特性
CAS番号 |
18266-47-2 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
methyl phenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 |
InChIキー |
YFZHEMZULMTHPM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















